molecular formula C13H14N2O3 B8135116 1-Butyl-6-nitroquinolin-4-one

1-Butyl-6-nitroquinolin-4-one

Cat. No.: B8135116
M. Wt: 246.26 g/mol
InChI Key: QLAKQYVRSHYVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-6-nitroquinolin-4-one is a chemical compound that belongs to the quinolinone family. It is characterized by a quinoline ring substituted with a butyl group at the first position and a nitro group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-6-nitroquinolin-4-one typically involves the reaction of 6-nitroquinolin-4-one with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-6-nitroquinolin-4-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Alkyl or aryl halides, potassium carbonate, dimethylformamide solvent.

    Oxidation: Potassium permanganate, sulfuric acid, water.

Major Products Formed

    Reduction: 1-Butyl-6-aminoquinolin-4-one.

    Substitution: Various alkyl or aryl substituted quinolinones.

    Oxidation: 1-Butyl-6-nitroquinolin-4-carboxylic acid.

Scientific Research Applications

1-Butyl-6-nitroquinolin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Butyl-6-nitroquinolin-4-one involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components. Additionally, the compound may inhibit certain enzymes or proteins involved in critical biological processes, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1-tert-butyl-6-nitroquinolin-4-one: Similar structure but with a tert-butyl group instead of a butyl group.

    6-nitroquinolin-4-one: Lacks the butyl group, making it less hydrophobic.

    1-butyl-4-hydroxyquinolin-2-one: Different substitution pattern with a hydroxy group at the fourth position.

Uniqueness

1-Butyl-6-nitroquinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the butyl and nitro groups enhances its lipophilicity and redox activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-butyl-6-nitroquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-3-7-14-8-6-13(16)11-9-10(15(17)18)4-5-12(11)14/h4-6,8-9H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAKQYVRSHYVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CC(=O)C2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.